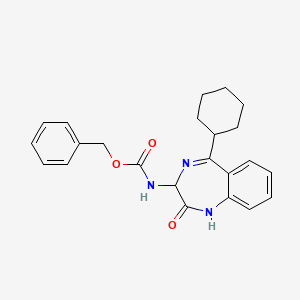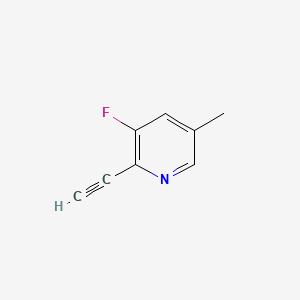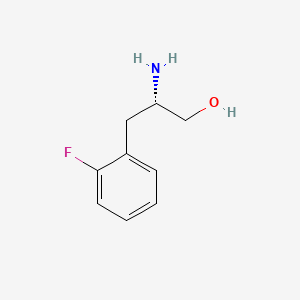
(±)-2-AMinohexane--d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(±)-2-Aminohexane--d6, also known as (±)-2-amino-1-hexanol, is a chiral, six-carbon molecule with two enantiomers that is used in the synthesis of a wide range of compounds and materials. It is a common building block for organic synthesis and has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Scientific Research Applications
Catalysis and Mechanistic Studies
Deuterium kinetic isotope effects (KIEs) play a crucial role in mechanistic investigations. Researchers use deuterated substrates to study reaction mechanisms and identify rate-limiting steps. “(±)-2-AMinohexane–d6” can be employed in catalytic reactions to explore the influence of isotopic substitution on reaction rates.
The “Plus minus symbol (±)” Symbol in Mathematics 7 Common errors in the usage of symbols in scientific writing Uncertainty, Error, and Confidence | Process of Science - Visionlearning
properties
| { "Design of the Synthesis Pathway": "The synthesis of (±)-2-AMinohexane--d6 can be achieved by the reductive amination of 2-ketohexane-d6 using ammonia and sodium cyanoborohydride.", "Starting Materials": [ "2-ketohexane-d6", "ammonia", "sodium cyanoborohydride" ], "Reaction": [ "1. Dissolve 2-ketohexane-d6 in a suitable solvent, such as ethanol or methanol.", "2. Add ammonia to the solution and stir at room temperature for several hours.", "3. Add sodium cyanoborohydride to the mixture and stir for several more hours.", "4. Quench the reaction with water and extract the product with a suitable solvent, such as diethyl ether or ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "6. Purify the product by column chromatography or recrystallization to obtain (±)-2-AMinohexane--d6 as a colorless liquid or solid." ] } | |
CAS RN |
1219802-28-4 |
Product Name |
(±)-2-AMinohexane--d6 |
Molecular Formula |
C6H15N |
Molecular Weight |
107.23 |
IUPAC Name |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
InChI Key |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES |
CCCCC(C)N |
synonyms |
(±)-2-AMinohexane--d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



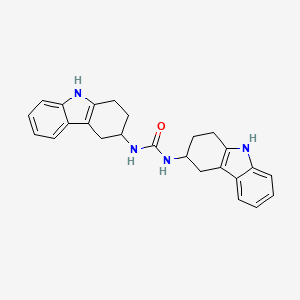
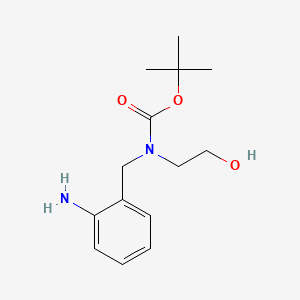
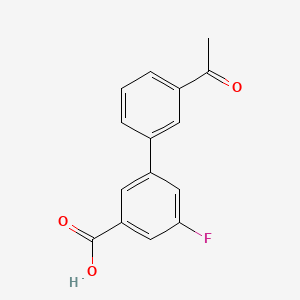
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
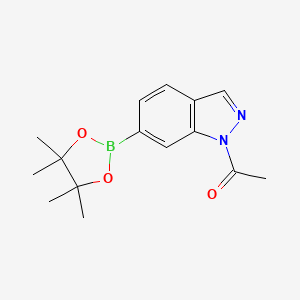

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
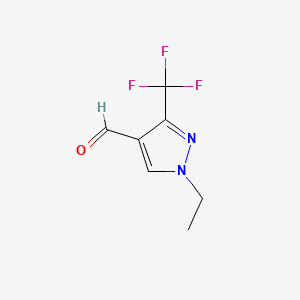
![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)

